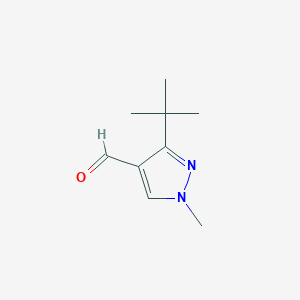

![molecular formula C12H24N2O2 B1373535 tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate CAS No. 351368-95-1](/img/structure/B1373535.png)

tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

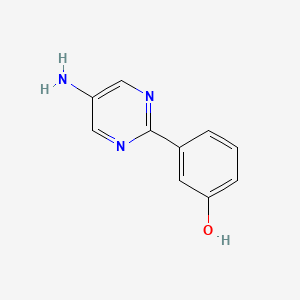

Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (TBPC) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine and is used as a building block in organic synthesis. TBPC is an important tool for organic synthesis and has a variety of uses in the laboratory, including as a catalyst, a reagent, and a synthetic intermediate. TBPC has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Synthesis and Intermediate Use in Medicinal Chemistry

- Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).

- Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

Structural and Chemical Studies

- Crystallographic Studies : Research has been conducted on the crystallographic structure of related compounds, providing insights into their molecular conformation and interactions (Kant et al., 2015).

- Synthetic Methodology Development : Studies have focused on developing efficient synthetic methods for related compounds, highlighting the chemical versatility and potential for large-scale production (Zhao et al., 2017).

Biological Activity and Drug Development

- Precursors for Drug Synthesis : Research indicates that derivatives of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate can be used as precursors in the synthesis of various biologically active alkaloids and potential drug candidates (Szakonyi et al., 2005).

- Novel Protease Inhibitors : Enantioselective syntheses of related compounds have led to the development of potent β-secretase inhibitors, indicating potential applications in therapeutic drug development (Ghosh et al., 2017).

properties

IUPAC Name |

tert-butyl N-(1-piperidin-3-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLFKYFPAJFTQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCNC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)